Cas no 2228564-66-5 (2-3-fluoro-5-(trifluoromethyl)phenyl-2-methyloxirane)

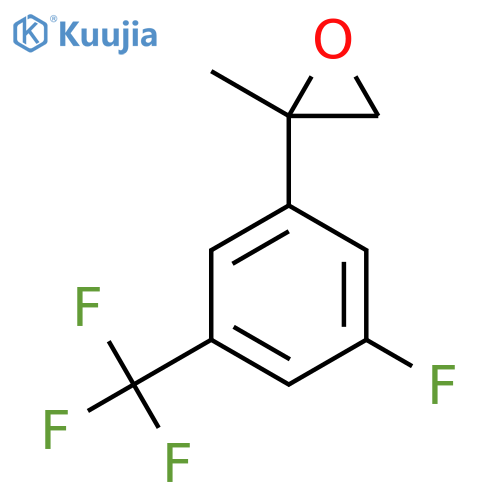

2228564-66-5 structure

商品名:2-3-fluoro-5-(trifluoromethyl)phenyl-2-methyloxirane

2-3-fluoro-5-(trifluoromethyl)phenyl-2-methyloxirane 化学的及び物理的性質

名前と識別子

-

- 2-3-fluoro-5-(trifluoromethyl)phenyl-2-methyloxirane

- EN300-1959386

- 2228564-66-5

- 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methyloxirane

-

- インチ: 1S/C10H8F4O/c1-9(5-15-9)6-2-7(10(12,13)14)4-8(11)3-6/h2-4H,5H2,1H3

- InChIKey: ZUMKIRADKWJLDV-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C(F)(F)F)C=C(C=1)C1(C)CO1

計算された属性

- せいみつぶんしりょう: 220.05112752g/mol

- どういたいしつりょう: 220.05112752g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 12.5Ų

2-3-fluoro-5-(trifluoromethyl)phenyl-2-methyloxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1959386-0.1g |

2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methyloxirane |

2228564-66-5 | 0.1g |

$867.0 | 2023-09-17 | ||

| Enamine | EN300-1959386-0.5g |

2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methyloxirane |

2228564-66-5 | 0.5g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1959386-0.05g |

2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methyloxirane |

2228564-66-5 | 0.05g |

$827.0 | 2023-09-17 | ||

| Enamine | EN300-1959386-1g |

2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methyloxirane |

2228564-66-5 | 1g |

$986.0 | 2023-09-17 | ||

| Enamine | EN300-1959386-5g |

2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methyloxirane |

2228564-66-5 | 5g |

$2858.0 | 2023-09-17 | ||

| Enamine | EN300-1959386-10.0g |

2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methyloxirane |

2228564-66-5 | 10g |

$4236.0 | 2023-05-31 | ||

| Enamine | EN300-1959386-1.0g |

2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methyloxirane |

2228564-66-5 | 1g |

$986.0 | 2023-05-31 | ||

| Enamine | EN300-1959386-5.0g |

2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methyloxirane |

2228564-66-5 | 5g |

$2858.0 | 2023-05-31 | ||

| Enamine | EN300-1959386-0.25g |

2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methyloxirane |

2228564-66-5 | 0.25g |

$906.0 | 2023-09-17 | ||

| Enamine | EN300-1959386-2.5g |

2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methyloxirane |

2228564-66-5 | 2.5g |

$1931.0 | 2023-09-17 |

2-3-fluoro-5-(trifluoromethyl)phenyl-2-methyloxirane 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

2228564-66-5 (2-3-fluoro-5-(trifluoromethyl)phenyl-2-methyloxirane) 関連製品

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量